Cas no 2171831-09-5 (4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid)

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid
- 4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methyloxolane-3-carboxylic acid
- EN300-1510919
- 2171831-09-5
-
- インチ: 1S/C27H32N2O6/c1-17(24(30)29-23-15-34-16-27(23,2)25(31)32)8-7-13-28-26(33)35-14-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22-23H,7-8,13-16H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: ZIQYOUJWVMCYGD-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C(=O)O)(C)C1)NC(C(C)CCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 480.22603674g/mol
- どういたいしつりょう: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 753
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 114Ų
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1510919-5000mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methyloxolane-3-carboxylic acid |
2171831-09-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1510919-50mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methyloxolane-3-carboxylic acid |
2171831-09-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1510919-250mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methyloxolane-3-carboxylic acid |
2171831-09-5 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1510919-10000mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methyloxolane-3-carboxylic acid |
2171831-09-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1510919-1000mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methyloxolane-3-carboxylic acid |
2171831-09-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1510919-500mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methyloxolane-3-carboxylic acid |
2171831-09-5 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1510919-100mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methyloxolane-3-carboxylic acid |
2171831-09-5 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1510919-1.0g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methyloxolane-3-carboxylic acid |
2171831-09-5 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1510919-2500mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]-3-methyloxolane-3-carboxylic acid |
2171831-09-5 | 2500mg |
$6602.0 | 2023-09-27 |
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid 関連文献
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
3. Book reviews
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
10. Book reviews
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid (CAS: 2171831-09-5)
The compound 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid (CAS: 2171831-09-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyloxolane carboxylic acid moiety, is being explored for its potential applications in peptide synthesis, drug delivery systems, and as a building block for novel therapeutics. Recent studies have focused on its synthetic pathways, stability, and biological activity, providing valuable insights for researchers in the field.
A key area of investigation has been the optimization of synthetic routes for 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid. Researchers have developed efficient methods for its preparation, emphasizing high yield and purity, which are critical for its application in pharmaceutical development. The use of solid-phase peptide synthesis (SPPS) techniques has been particularly highlighted, with the Fmoc group playing a pivotal role in protecting the amino functionality during the synthesis process. These advancements have streamlined the production of this compound, making it more accessible for further research and development.
In addition to its synthetic utility, the biological properties of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid have been under scrutiny. Preliminary studies suggest that this compound may exhibit unique interactions with cellular targets, potentially influencing signaling pathways or enzymatic activity. Its structural features, including the methyloxolane ring, are believed to contribute to its stability and bioavailability, making it a promising candidate for further pharmacological evaluation. Researchers are particularly interested in its potential as a modulator of protein-protein interactions, which could have broad implications for drug discovery.
Another significant aspect of recent research involves the application of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid in drug delivery systems. Its amphiphilic nature, derived from the combination of hydrophobic (Fmoc) and hydrophilic (carboxylic acid) groups, allows for the formation of self-assembling nanostructures. These nanostructures have been explored as carriers for therapeutic agents, offering controlled release and targeted delivery capabilities. Studies have demonstrated the potential of this compound to enhance the solubility and stability of poorly water-soluble drugs, addressing a major challenge in pharmaceutical formulation.
Despite these promising developments, challenges remain in the full characterization and application of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid. Issues such as scalability of synthesis, long-term stability, and comprehensive toxicological profiling need to be addressed to facilitate its transition from laboratory research to clinical applications. Ongoing studies are focusing on these aspects, with the aim of establishing a robust foundation for its use in therapeutic development.
In conclusion, 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid (CAS: 2171831-09-5) represents a compound of growing interest in chemical biology and pharmaceutical research. Its unique structural features and versatile applications in synthesis and drug delivery highlight its potential as a valuable tool and therapeutic agent. Continued research efforts are expected to further elucidate its properties and expand its utility in the field.
2171831-09-5 (4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3-methyloxolane-3-carboxylic acid) 関連製品
- 1014096-00-4(3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole)
- 1021133-26-5(N-[4-(2-{[(pyridin-4-yl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide)
- 1261817-19-9(2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone)
- 2171898-24-9(2,2-bis(fluoromethyl)-9-methyl-5-oxa-8-azaspiro3.5nonane)
- 500112-13-0(1-benzyl-4-5-(4-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-ylpiperazine)
- 1805082-98-7(3-Chloro-2-(difluoromethyl)-5-methoxypyridine-4-acetic acid)
- 1232365-39-7(2-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-hydroxyacetic acid)
- 1805084-31-4(Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate)
- 59014-60-7(1,3-Dioxolane, 2-(9-bromononyl)-)
- 2097926-80-0(N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine)




